molecular formula C11H8IN7O B5850117 N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

Cat. No. B5850117
M. Wt: 381.13 g/mol
InChI Key: VEVVCUHWDQHYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide, commonly referred to as I-BET151, is a small molecule inhibitor that selectively targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. I-BET151 has been shown to have potential therapeutic applications in these areas, making it an important molecule for scientific research.

Mechanism of Action

I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 works by selectively binding to the bromodomains of N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide proteins, which are involved in the regulation of gene expression. By binding to these domains, I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 prevents the recruitment of transcriptional co-activators, leading to the suppression of gene expression. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In immune cells, it has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In cardiovascular cells, it has been shown to reduce the expression of genes involved in atherosclerosis, leading to a decrease in plaque buildup in the arteries.

Advantages and Limitations for Lab Experiments

The advantages of using I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 in lab experiments include its high selectivity for N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide proteins, its ability to inhibit gene expression, and its potential therapeutic applications in cancer, inflammation, and cardiovascular disease. However, there are also limitations to using I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research involving I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151. One area of research is the development of more potent and selective N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 in other diseases, such as neurodegenerative diseases and viral infections. Additionally, further research is needed to fully understand the mechanism of action of I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 and its potential side effects.

Synthesis Methods

The synthesis of I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 involves a multi-step process that begins with the reaction of 4-iodoaniline with ethyl 2-cyanoacetate to form an intermediate product. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the 2H-3,4'-bi-1,2,4-triazole ring system. The final step involves the introduction of the carboxamide group by reacting the intermediate with chloroacetyl chloride and sodium hydroxide. The resulting product is I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151.

Scientific Research Applications

I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and cardiovascular disease. In cancer research, I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to various stimuli. In cardiovascular disease research, I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 has been shown to reduce the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries.

properties

IUPAC Name

N-(4-iodophenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN7O/c12-7-1-3-8(4-2-7)15-10(20)9-16-11(18-17-9)19-5-13-14-6-19/h1-6H,(H,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVVCUHWDQHYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NC(=NN2)N3C=NN=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.